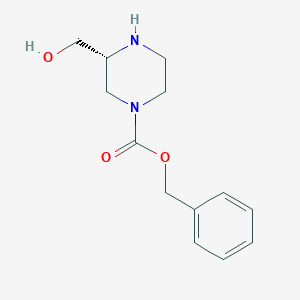

benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLJXEXNZWQHBJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190155 | |

| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930837-03-9 | |

| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930837-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate: A Key Chiral Intermediate in Pharmaceutical Synthesis

Foreword: Unveiling a Crucial Building Block in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic use of chiral building blocks is paramount to the successful synthesis of complex and stereochemically pure active pharmaceutical ingredients (APIs). Among these essential synthons, benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate has emerged as a molecule of significant interest. Its unique structural features, combining a protected piperazine core with a stereodefined hydroxymethyl group, offer medicinal chemists a versatile platform for the construction of novel therapeutics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important intermediate, delving into its chemical identity, synthesis, characterization, and applications, thereby empowering its effective utilization in the pursuit of innovative medicines.

Chemical Identity and Physicochemical Properties

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a chiral organic compound featuring a piperazine ring system. The nitrogen at position 1 is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry that can be readily removed under specific conditions. The stereocenter at the 3-position, bearing a hydroxymethyl group, is in the (R)-configuration, which is crucial for its application in asymmetric synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| IUPAC Name | Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | --- |

| Molecular Formula | C₁₃H₁₈N₂O₃ | --- |

| Molecular Weight | 250.29 g/mol | --- |

| CAS Number | 930837-03-9 (for the free base) | [1] |

| Hydrochloride Salt CAS | 1159825-20-3 | [2] |

| Appearance | Expected to be a solid or oil | General knowledge |

| Storage Conditions | Store in a dry, well-ventilated place at 2-8°C.[1] | Vendor Data[1] |

It is important to distinguish between the free base and its hydrochloride salt, as they will exhibit different physical properties, such as melting point and solubility. The hydrochloride salt is often preferred for its crystalline nature and enhanced stability.

The Strategic Importance in Synthesis: A Rationale

The synthetic utility of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate stems from the orthogonal reactivity of its functional groups.

-

The Cbz Protecting Group: The benzyloxycarbonyl group provides robust protection for the N1-nitrogen of the piperazine ring under a variety of reaction conditions. Its removal is typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C), which is a mild and efficient method that often does not affect other functional groups. This allows for selective deprotection and subsequent functionalization of the N1-position.

-

The Free N4-Nitrogen: The secondary amine at the N4-position is a nucleophilic center that can readily participate in a wide range of chemical transformations, including alkylation, acylation, and reductive amination. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.

-

The Chiral Hydroxymethyl Group: The primary alcohol at the C3-position provides a handle for further synthetic modifications. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions. The (R)-stereochemistry at this position is critical for achieving the desired biological activity in the final target molecule by ensuring the correct three-dimensional orientation of substituents for optimal interaction with biological targets.

Figure 1: A conceptual diagram illustrating the key functional groups of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and their corresponding synthetic transformations.

Synthesis and Purification Strategies

General Synthetic Approach

A common strategy involves the cyclization of a chiral precursor to form the piperazine ring, followed by N-protection.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on common organic synthesis techniques for similar molecules and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of (R)-piperazin-2-ylmethanol

This chiral intermediate is the cornerstone of the synthesis. It can be prepared through various methods, including asymmetric synthesis or resolution of a racemic mixture.

Step 2: N1-Benzyloxycarbonylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-piperazin-2-ylmethanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Basification: Cool the solution in an ice bath (0 °C) and add a base, such as triethylamine (1.1 equivalents) or aqueous sodium bicarbonate, to neutralize any hydrochloride salt and to act as a proton scavenger.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer. If a biphasic system with water was used, extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.

Figure 2: A simplified workflow for the synthesis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.

Purification and Characterization

Purification is typically achieved through standard laboratory techniques.

-

Chromatography: Flash column chromatography on silica gel is the most common method for purifying the free base.

-

Crystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Characterization would involve a suite of analytical techniques to confirm the structure and purity of the synthesized compound. While specific experimental data is not publicly available, the expected spectral characteristics can be predicted.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region), the Cbz-methylene protons, the piperazine ring protons (complex multiplets in the aliphatic region), and the hydroxymethyl protons. The diastereotopic nature of the piperazine ring protons will likely lead to complex splitting patterns. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group, the carbonyl carbon of the carbamate, the methylene carbon of the Cbz group, and the carbons of the piperazine ring and the hydroxymethyl group. |

| Mass Spec (MS) | The molecular ion peak (M+) or, more commonly in electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the carbamate, and C-N and C-O stretching vibrations. |

Applications in Drug Discovery and Development

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, known to improve pharmacokinetic properties such as solubility and oral bioavailability.[3]

While the direct use of this specific intermediate in the synthesis of a named, approved drug is not widely documented in publicly accessible literature, its structural motifs are present in numerous APIs. Chiral piperazine derivatives are integral to compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4] The (R)-hydroxymethyl group allows for stereospecific elaboration into more complex side chains that are often crucial for target binding and selectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and its hydrochloride salt.

Hazard Identification:

The hydrochloride salt is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C under an inert atmosphere.[1]

Conclusion: A Versatile Tool for the Medicinal Chemist

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate represents a strategically important chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and orthogonally protected functional groups provide a reliable and versatile platform for the construction of novel molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in drug discovery and development programs. As the demand for stereochemically pure and complex APIs continues to grow, the importance of such chiral intermediates will undoubtedly increase.

References

-

MySkinRecipes. (R)-Benzyl 3-methylpiperazine-1-carboxylate. Available at: [Link]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

-

PubChem. Benzyl piperazine-1-carboxylate. Available at: [Link]

-

Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

-

Alchem Pharmtech. CAS 1159825-20-3 | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Available at: [Link]

-

PubChem. Benzyl (3R)-3-methylpiperazine-1-carboxylate. Available at: [Link]

- BenchChem.

- Acesys Pharmatech.

-

ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride... Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Benzyl 1-Piperazinecarboxylate: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Available at: [Link]

- SWGDrug. alpha-benzyl-N-methylphenethylamine.

-

LookChem. Cas 22118-09-8,Bromoacetyl chloride. Available at: [Link]

-

Pharmaffiliates. 2411540-29-7 | Product Name : Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate. Available at: [Link]

-

Fchemicals Limited. tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. Available at: [Link]

-

LookChem. Benzyl (3s)-3-(hydroxymethyl)piperazine-1-carboxylate.... Available at: [Link]

Sources

An In-depth Technical Guide to Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Introduction: The Significance of Chiral Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique structural and physicochemical properties, including conformational flexibility, tunable basicity, and the ability to engage in various non-covalent interactions, make it an invaluable component in the design of therapeutic agents.[1] The introduction of chirality into the piperazine core, as seen in benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, adds a critical layer of complexity and specificity, enabling fine-tuned interactions with biological targets.[3][4] This guide provides a comprehensive technical overview of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS Number: 930837-03-9), a chiral building block with significant potential in the development of novel therapeutics. We will delve into its synthesis, characterization, and the rationale behind its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

A clear understanding of the molecule's characteristics is fundamental to its application. Below is a summary of key computed properties for the related compound, benzyl piperazine-1-carboxylate, which provides a reasonable approximation for our target molecule.

| Property | Value | Source |

| Molecular Formula | C13H18N2O3 | [5] |

| Molecular Weight | 250.29 g/mol | [5] |

| XLogP3 | 1.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

The structure of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate incorporates several key features that are attractive for drug design. The piperazine core acts as a versatile scaffold.[2] The (R)-stereochemistry at the C3 position provides a defined three-dimensional orientation, which can be crucial for selective binding to chiral biological targets like enzymes and receptors.[3] The hydroxymethyl group introduces a potential site for hydrogen bonding and can improve aqueous solubility. Finally, the benzyloxycarbonyl (Cbz) protecting group offers a stable yet removable handle on the N1 nitrogen, allowing for further synthetic modifications.[6]

Strategic Synthesis of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

The synthesis of this chiral piperazine derivative can be approached through several strategic routes. A common and efficient method involves the initial stereoselective synthesis of the chiral piperazine core, followed by the protection of one of the nitrogen atoms.

Synthetic Workflow Overview

A robust and scalable synthesis can be conceptualized in two main stages: first, the asymmetric synthesis of the (R)-3-(hydroxymethyl)piperazine core, and second, the selective N-protection with a benzyloxycarbonyl group. A particularly effective method for the first stage starts from the readily available chiral building block, (R)-glycidol.

Caption: A two-stage synthetic approach to the target molecule.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established chemical principles and analogous procedures found in the literature, particularly inspired by patent CN114349711B for the synthesis of the chiral core.[7]

Part 1: Synthesis of (R)-2-(hydroxymethyl)piperazine

-

Reaction Setup: To a suitable reaction vessel, add dimethylbenzene as the solvent, followed by ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite.[7]

-

Reaction Conditions: Heat the mixture to reflux for 24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove solid residues. Add water to the filtrate, stir for 20 minutes, and then allow the layers to separate. The aqueous phase, containing the desired (R)-2-(hydroxymethyl)piperazine, is carried forward to the next step.

Part 2: Synthesis of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

-

Reaction Setup: To the aqueous solution of (R)-2-(hydroxymethyl)piperazine from the previous step, add a suitable organic solvent such as dichloromethane and cool the mixture in an ice bath.

-

Addition of Reagents: Add a base, for example, sodium bicarbonate or triethylamine, to the biphasic mixture. Then, slowly add benzyl chloroformate (Cbz-Cl) while maintaining the low temperature.[8][9]

-

Reaction and Monitoring: Allow the reaction to stir, gradually warming to room temperature. Monitor the reaction for the disappearance of the starting material.

-

Work-up and Purification: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate can be purified by column chromatography on silica gel to yield the final product of high purity.

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final compound is paramount. A combination of analytical techniques should be employed for comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group (a singlet), the protons of the piperazine ring (a complex multiplet pattern), and the protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring and the hydroxymethyl group. Spectral data for a similar compound, benzyl 3-oxopiperazine-1-carboxylate, can serve as a useful reference for expected chemical shifts.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Chromatographic and Other Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound. A chiral HPLC method should be developed to confirm the enantiomeric excess (e.e.) of the (R)-enantiomer.

-

Optical Rotation: The specific rotation of the final product, measured using a polarimeter, will confirm the presence of a single enantiomer and is a critical parameter for chiral compounds.

Applications in Drug Discovery and Development

The benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications across various disease areas. The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and cardiovascular agents.[1][11]

Rationale for its Utility

The incorporation of this chiral scaffold into drug candidates can offer several advantages:

-

Improved Potency and Selectivity: The defined stereochemistry can lead to a more precise fit in the binding pocket of a biological target, resulting in higher potency and selectivity for the desired target over off-targets.[3][4]

-

Modulation of Physicochemical Properties: The hydroxymethyl group can be used to fine-tune solubility and hydrogen bonding capacity, while the piperazine core influences the pKa and overall polarity of the molecule. These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2]

-

A Versatile Synthetic Handle: The Cbz-protected nitrogen allows for selective deprotection and subsequent derivatization, enabling the exploration of a wide range of chemical space during lead optimization.[6] The secondary amine in the piperazine ring also provides a point for further functionalization.

Potential Therapeutic Areas

Given the prevalence of the piperazine scaffold in neuropharmacology, molecules derived from benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate could be investigated for their activity as:

-

Dopamine and Serotonin Receptor Modulators: For the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.[1]

-

Sigma Receptor Ligands: Implicated in a variety of CNS disorders, including pain and neurodegenerative diseases.

-

Kinase Inhibitors: The piperazine moiety is a key feature in several successful kinase inhibitors used in oncology.[1]

The following diagram illustrates the logical flow from the core chemical scaffold to its potential therapeutic impact.

Caption: From molecular features to therapeutic potential.

Conclusion

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a strategically designed chiral building block that holds considerable promise for the advancement of drug discovery programs. Its synthesis from readily available starting materials, coupled with its inherent structural and functional features, makes it an attractive scaffold for the development of novel, highly selective, and potent therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry. The continued exploration of molecules derived from this and similar chiral piperazine scaffolds will undoubtedly contribute to the development of the next generation of innovative medicines.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- CN108129404B. (2020). Synthesis method of chiral piperazinone derivative. Google Patents.

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). PubMed Central. Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). ResearchGate. Retrieved from [Link]

- CN114349711B. (2023). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Google Patents.

- WO1997010222A1. (1997). Method for preparing piperazines. Google Patents.

-

A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2012). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2014). ResearchGate. Retrieved from [Link]

-

Stereoselective Synthesis of a Novel Chiral Piperazine. (2008). ResearchGate. Retrieved from [Link]

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (2017). CORE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

-

Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (2021). ResearchGate. Retrieved from [Link]

-

A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. (2012). PubMed. Retrieved from [Link]

-

Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review. (2020). ResearchGate. Retrieved from [Link]

-

benzyl chloroformate (Cbz-Cl) protecting mechanism. (2017). Reddit. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved from [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. Benzyl Chloroformate [commonorganicchemistry.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester, a chiral building block of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical application. The structure of this guide is designed to logically flow from the fundamental properties of the molecule to its synthesis, analysis, and application, culminating in essential safety and handling information.

Core Molecular Identity and Physicochemical Landscape

(3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester, a key chiral intermediate, is distinguished by a piperazine core functionalized with a hydroxymethyl group at the chiral center and a benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms. This specific arrangement of functional groups imparts a unique combination of properties crucial for its role in the synthesis of complex pharmaceutical agents.

The presence of the hydroxymethyl group tends to enhance the molecule's solubility in polar solvents and provides a reactive handle for further chemical transformations.[1] Conversely, the phenylmethyl ester (benzyloxycarbonyl group) contributes to its lipophilicity, which can be advantageous for solubility in organic solvents commonly used in synthesis and for influencing the pharmacokinetic properties of downstream drug candidates.[1] The "(3R)" designation specifies the stereochemistry at the 3-position of the piperazine ring, a critical feature for achieving stereospecific interactions with biological targets.[1]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | [2] |

| Synonyms | (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | [1] |

| CAS Number | 930837-03-9 | [2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [2] |

| Molecular Weight | 250.29 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | [4] |

| Purity | ≥98% (typical commercial grade) | [2] |

| Predicted Boiling Point | 326.4 ± 35.0 °C | [1] |

| Predicted Density | 1.092 ± 0.06 g/cm³ | [1] |

Note: Predicted values are computationally derived and should be confirmed by experimental data where available.

Strategic Synthesis of a Chiral Scaffold

The synthesis of (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester is a multi-step process that requires careful control of stereochemistry. While a direct, publicly available protocol for this specific molecule is not extensively detailed, a logical synthetic pathway can be constructed based on established methodologies for similar chiral piperazine derivatives. A common strategy involves the use of a chiral starting material to introduce the desired stereocenter.

A plausible synthetic route starts from a suitable chiral precursor, such as (R)-glycidol. This approach ensures the correct stereochemistry at the 3-position of the piperazine ring from the outset.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example adapted from the synthesis of similar compounds and should be optimized for specific laboratory conditions.[5]

Step 1: Synthesis of (R)-2-(hydroxymethyl)piperazine

-

To a reaction vessel, add dimethylbenzene, ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite.[5]

-

Heat the mixture to reflux for 24 hours.[5]

-

After cooling, filter the reaction mixture.

-

Add water to the filtrate, stir, and allow the layers to separate. The aqueous phase containing the desired (R)-2-(hydroxymethyl)piperazine is used directly in the next step.[5]

Causality: The use of (R)-glycidol as the chiral electrophile in the ring-opening reaction with ethylenediamine establishes the (R)-stereochemistry at the carbon that will become the 3-position of the piperazine ring. Copper chromite acts as a catalyst for this transformation.

Step 2: Synthesis of (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester

-

Cool the aqueous solution of (R)-2-(hydroxymethyl)piperazine from Step 1 in an ice bath.

-

Add a suitable base, such as sodium hydroxide, to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining a basic pH and low temperature.

-

Allow the reaction to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Causality: The benzyloxycarbonyl group (Cbz) is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. The addition of a base is necessary to neutralize the hydrochloric acid generated during the reaction.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Diagram 2: Analytical Workflow

Caption: Workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the compound. For chiral molecules like this, chiral HPLC is essential to determine the enantiomeric excess.

Protocol: Chiral HPLC Method Development

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective for separating piperazine derivatives.[6]

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation. For some piperazine derivatives, a mobile phase of acetonitrile, methanol, and diethylamine has been shown to be effective on a Chiralpak IC column.

-

Detection: UV detection is commonly used. The presence of the phenyl group from the Cbz protecting group provides a chromophore that allows for detection at wavelengths around 254 nm.

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is typical for analytical separations.

-

Temperature: The column temperature can be controlled (e.g., at 35 °C) to improve the reproducibility of the separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure, showing characteristic peaks for the aromatic protons of the benzyl group, the protons of the piperazine ring, and the hydroxymethyl group.

Applications in Drug Discovery and Development

Chiral piperazine derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[7] The rigid structure of the piperazine ring, combined with the specific stereochemistry, allows for precise positioning of functional groups to interact with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.

The hydroxymethyl group on this building block can be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution, allowing for the introduction of additional diversity into the final drug molecule. The Cbz protecting group can be readily removed by catalytic hydrogenation to liberate the secondary amine, which can then be reacted with a variety of electrophiles to build the target molecule.

Safety, Handling, and Storage

As a chemical intermediate, (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester should be handled with appropriate care in a laboratory setting.

Hazard Identification:

Based on data for similar compounds, the following GHS hazard statements may apply:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and strategically placed functional groups provide a robust platform for the development of novel therapeutics. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for its effective application in research and drug development.

References

- Google Patents. (n.d.). CA2596393A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase for the treatment of anxiety, pain and other conditions.

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R)-1-Boc-3-hydroxymethyl piperazine.

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 27, 2026, from [Link]

- Niaei, A., et al. (2024).

- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved January 27, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzyl 1-Piperazinecarboxylate: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Retrieved January 27, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters.

-

ChemBee. (n.d.). (R)-3-(羟甲基)哌嗪-1-羧酸苄酯- CAS:930837-03-9. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US8299306B2 - Accelerated synthesis of substituted hydroxymethyl phenols.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2020, October 29). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved January 27, 2026, from [Link]

-

Angene. (n.d.). Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. Retrieved January 27, 2026, from [Link]

-

Angene. (n.d.). 3-Piperidinecarboxylic acid, 1-(phenylmethyl)-, methyl ester(CAS# 50585-91-6). Retrieved January 27, 2026, from [Link]

-

Angene. (n.d.). 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester. Retrieved January 27, 2026, from [Link]

Sources

- 1. R-3-Piperidinecarboxylic acid phenylmethyl ester | 153545-06-3 [chemicalbook.com]

- 2. (R)-3-(羟甲基)哌嗪-1-羧酸苄酯 - CAS:930837-03-9 - 上海达瑞精细化学品有限公司 [chembee.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 1,3-Piperazinedicarboxylic acid, 3-methyl 1-(phenylmethyl)… [cymitquimica.com]

- 5. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. CA2596393A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase for the treatment of anxiety, pain and other conditions - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

The Fulcrum of Specificity: A Technical Guide to the Role of Chiral Piperazines in Medicinal Chemistry

Foreword: Beyond the Flatland of Achiral Drug Design

In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional architecture of a drug molecule is paramount. For decades, the piperazine ring, a simple six-membered heterocycle with two diametrically opposed nitrogen atoms, has been a stalwart scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to modulate pharmacokinetics have cemented its status as a "privileged structure"[1][2]. However, a significant evolution in our understanding and application of this scaffold lies in the deliberate control of its stereochemistry. This guide moves beyond the two-dimensional representation of the piperazine ring to explore the critical role of chirality in shaping the future of drug design and development. We will delve into the nuanced world of chiral piperazines, examining how the introduction of a stereocenter transforms this common scaffold into a powerful tool for achieving enhanced potency, selectivity, and safety in modern therapeutics.

The Strategic Imperative for Chirality in Piperazine Scaffolds

Chirality, the property of non-superimposable mirror images, is a fundamental principle in biology. Receptors, enzymes, and other biological macromolecules are inherently chiral, creating a stereospecific environment for drug-target interactions. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and pharmacokinetic profiles[3][4]. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be inactive, less active, or even contribute to off-target effects and toxicity[3].

The introduction of a chiral center onto the piperazine ring imposes significant conformational constraints and introduces new vectors for interaction with a biological target. This has profound implications for drug design:

-

Enhanced Potency and Selectivity: A chiral substituent can orient other pharmacophoric groups on the molecule to achieve a more precise and higher-affinity interaction with the target's binding site. This can lead to a significant increase in potency and selectivity over the corresponding achiral or racemic compound.

-

Improved Pharmacokinetic (ADME) Profile: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion. One enantiomer may be metabolized differently by cytochrome P450 enzymes or be a preferred substrate for efflux transporters, leading to a more favorable pharmacokinetic profile and a wider therapeutic window[3].

-

Reduced Off-Target Effects and Toxicity: By designing drugs with high stereospecificity for their intended target, the potential for binding to other receptors or enzymes is minimized, thereby reducing the risk of adverse drug reactions.

Enantioselective Synthesis of Chiral Piperazines: A Chemist's Toolkit

The synthesis of enantiomerically pure chiral piperazines is a cornerstone of their application in medicinal chemistry. Several robust strategies have been developed to access these valuable building blocks.

Chiral Pool Synthesis

This approach utilizes readily available and inexpensive chiral starting materials, such as α-amino acids, to construct the piperazine core. The inherent chirality of the starting material is transferred to the final product.

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids [5]

This protocol describes a practical and scalable synthesis of enantiomerically pure 2-substituted piperazines starting from α-amino acids.

-

Step 1: Synthesis of Orthogonally Bis-Protected Chiral 1,2-Diamine.

-

To a solution of the starting α-amino acid (1.0 eq) in a suitable solvent (e.g., THF), add a protecting group for the carboxylic acid (e.g., convert to a methyl ester).

-

Protect the amino group with a suitable protecting group (e.g., Boc anhydride).

-

Reduce the ester to the corresponding alcohol using a reducing agent (e.g., LiAlH₄).

-

Convert the alcohol to a leaving group (e.g., mesylate or tosylate).

-

Displace the leaving group with an azide (e.g., NaN₃).

-

Reduce the azide to the primary amine (e.g., by hydrogenation with Pd/C).

-

Protect the newly formed amine with an orthogonal protecting group (e.g., Cbz-Cl).

-

-

Step 2: Aza-Michael Addition and Cyclization.

-

In a separate flask, generate the vinyl diphenyl sulfonium salt in situ from 2-bromoethyl-diphenylsulfonium triflate.

-

To the solution of the orthogonally bis-protected chiral 1,2-diamine from Step 1, add the freshly prepared vinyl diphenyl sulfonium salt.

-

The aza-Michael addition occurs, followed by an intramolecular cyclization to form the protected chiral piperazine ring.

-

-

Step 3: Deprotection.

-

Selectively remove the desired protecting group to allow for further functionalization at either nitrogen atom.

-

Asymmetric Catalysis

Catalytic asymmetric synthesis offers a powerful and efficient means to generate chiral piperazines with high enantioselectivity.

-

Asymmetric Hydrogenation: The hydrogenation of prochiral pyrazines or pyrazin-2-ols using chiral transition metal catalysts (e.g., Iridium or Palladium complexes with chiral ligands) can produce chiral piperazines and piperazin-2-ones with high enantiomeric excess (ee)[6][7].

Caption: Asymmetric Hydrogenation of a Prochiral Pyrazine.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines [6]

This protocol outlines a general procedure for the enantioselective synthesis of chiral piperazines via hydrogenation of pyrazines activated by alkyl halides.

-

Step 1: Preparation of the Catalyst.

-

In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a chiral phosphine-oxazoline ligand) in a degassed solvent (e.g., CH₂Cl₂).

-

Stir the solution at room temperature for 30 minutes to form the active catalyst.

-

-

Step 2: Asymmetric Hydrogenation.

-

In a high-pressure autoclave, add the pyrazine substrate, an activating agent (e.g., an alkyl halide), and a base (e.g., Cs₂CO₃).

-

Add the freshly prepared catalyst solution to the autoclave.

-

Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 50 atm).

-

Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a designated time (e.g., 24 hours).

-

-

Step 3: Work-up and Purification.

-

After cooling to room temperature, carefully release the hydrogen pressure.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched piperazine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Chiral Auxiliary-Based Synthesis

In this strategy, a chiral auxiliary is temporarily attached to the piperazine precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the chiral piperazine. Ellman's sulfinamide is a commonly used chiral auxiliary for this purpose.

Structure-Activity Relationships (SAR) and Conformational Control

The introduction of a chiral center on the piperazine ring has a profound impact on its conformational preference, which in turn dictates its interaction with biological targets. The piperazine ring typically adopts a chair conformation to minimize steric strain[8]. A substituent on a ring carbon atom can exist in either an axial or equatorial position, and this can significantly influence the overall shape of the molecule and its binding affinity.

Case Study: Chiral Methyl-Substituted Aryl Piperaziniums and Nicotinic Acetylcholine Receptor (nAChR) Selectivity

A compelling example of the importance of chirality in piperazine-containing compounds is seen in a series of methyl-substituted aryl piperaziniums designed as ligands for nicotinic acetylcholine receptors (nAChRs)[3]. This study highlights how the position and stereochemistry of a single methyl group on the piperazine ring can dramatically alter receptor selectivity between the α7 and α9 subtypes.

| Compound | Position of Methyl Group | Stereochemistry | α7 nAChR Activity | α9/α10 nAChR Activity | Selectivity |

| PA-diMPP | C2 | R | Partial Agonist | Antagonist | Selective for α7 |

| PA-diMPP | C2 | S | Partial Agonist | Antagonist | Selective for α7 |

| PA-EMPP | C2 | R | Selective Agonist | Weak/No Activity | Selective for α7 |

| PA-EMPP | C2 | S | Weak/No Activity | Agonist | Selective for α9/α10 |

| PA-EMPP | C3 | R or S | Greatly Reduced Activity | Greatly Reduced Activity | Non-selective |

Data synthesized from[3].

Key Insights from the Study:

-

Positional Importance: Substitution at the C2 position of the piperazine ring was found to be critical for maintaining or enhancing activity, while substitution at the C3 position was detrimental[3].

-

Stereochemical Control of Selectivity: For the C2-substituted PA-EMPP analog, the stereochemistry of the methyl group acted as a molecular switch for receptor selectivity. The (2R)-enantiomer was selective for α7 nAChRs, whereas the (2S)-enantiomer was selective for α9/α10 nAChRs[3].

-

Conformational Rationale: X-ray crystallography revealed that the methyl group in the (2R)-isomer occupies an equatorial position to minimize steric repulsion. In the (2S)-isomer, the piperazine ring flips its chair conformation to also place the methyl group in a more stable equatorial position[3]. This subtle conformational change, dictated by the stereochemistry of the methyl group, is believed to be responsible for the observed switch in receptor selectivity.

Caption: Stereochemical Control of Receptor Selectivity.

Impact on Pharmacokinetics: The Case for Chiral Switches

The development of single-enantiomer drugs from existing racemic mixtures, a strategy known as "chiral switching," is often driven by the desire for an improved pharmacokinetic and pharmacodynamic profile[4]. Levocetirizine, the (R)-enantiomer of cetirizine, and eszopiclone, the (S)-enantiomer of zopiclone, are prominent examples where the chiral piperazine or a related diazine scaffold plays a key role.

Levocetirizine vs. Cetirizine

Cetirizine is a second-generation antihistamine that exists as a racemic mixture of levocetirizine and dextrocetirizine. Levocetirizine is the pharmacologically active enantiomer, exhibiting a higher affinity for the H1 histamine receptor than dextrocetirizine[9]. While both cetirizine and levocetirizine are effective, some studies suggest that levocetirizine may have a more favorable profile[10][11].

Eszopiclone vs. Zopiclone

Zopiclone, a non-benzodiazepine hypnotic, is a racemic mixture. Eszopiclone is the (S)-enantiomer and is responsible for the hypnotic activity of the racemic mixture[12]. The development of eszopiclone was based on the rationale that a single-enantiomer formulation could offer a better therapeutic profile. Eszopiclone has a half-life of about 6 hours and is metabolized primarily by CYP3A4, whereas racemic zopiclone has a slightly longer half-life of 5-9 hours and is metabolized by both CYP3A4 and CYP2C8[13]. These pharmacokinetic differences may contribute to eszopiclone's shorter residual activity and potentially improved next-day performance profile[13].

| Drug | Composition | Half-life (approx.) | Primary Metabolizing Enzymes | Key Therapeutic Advantage |

| Zopiclone | Racemic mixture of (S)- and (R)-enantiomers | 5-9 hours | CYP3A4, CYP2C8 | Effective hypnotic |

| Eszopiclone | Pure (S)-enantiomer | 6 hours | CYP3A4 | Potentially improved safety profile and less next-day impairment[13] |

Future Perspectives: The Expanding Role of Chiral Piperazines

The strategic incorporation of chirality into the piperazine scaffold continues to be a fruitful area of research in medicinal chemistry. Future advancements are likely to focus on several key areas:

-

Novel Asymmetric Synthetic Methodologies: The development of more efficient, scalable, and environmentally friendly methods for the synthesis of complex chiral piperazines will be crucial for their broader application in drug discovery. This includes the expansion of C-H functionalization techniques to introduce chirality directly onto the piperazine ring[1].

-

Multi-substituted Chiral Piperazines: The synthesis and evaluation of piperazines with multiple stereocenters will allow for a more refined exploration of chemical space and the development of highly specific and potent drug candidates.

-

Integration with Computational Chemistry: The use of molecular modeling, including docking and molecular dynamics simulations, will play an increasingly important role in understanding the conformational preferences of chiral piperazines and predicting their binding modes with biological targets[1]. This will enable a more rational and efficient design of new therapeutic agents.

-

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral piperazines offers a green and highly selective alternative to traditional chemical methods and is an area of growing interest[14].

Conclusion

The deliberate introduction of chirality transforms the humble piperazine scaffold from a versatile linker and pharmacokinetic modulator into a sophisticated tool for achieving high levels of potency and selectivity. The ability to control the three-dimensional arrangement of substituents on the piperazine ring allows medicinal chemists to fine-tune drug-target interactions, optimize pharmacokinetic properties, and ultimately design safer and more effective medicines. As our synthetic capabilities and understanding of molecular recognition continue to advance, the role of chiral piperazines in medicinal chemistry is set to become even more prominent, paving the way for the next generation of innovative therapeutics.

References

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. Available at: [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters (ACS Publications). Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis. PubMed. Available at: [Link]

-

Eszopiclone: esopiclone, estorra, S-zopiclone, zopiclone--Sepracor. PubMed. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. ResearchGate. Available at: [Link]

-

Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. Available at: [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available at: [Link]

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]

-

Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Indian Academy of Sciences. Available at: [Link]

-

Levocetirizine vs. cetirizine: An evidence-based differentiation by pharmacology and clinics. ResearchGate. Available at: [Link]

-

Chapter 10 Synthesis of aprepitant. ResearchGate. Available at: [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

-

Differentiation Between the effectiveness of levocetirizine and Cetirizine. Bibo. Available at: [Link]

-

Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. PubMed. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. DTIC. Available at: [Link]

-

the tale of chiral switches. Australian Prescriber. Available at: [Link]

-

A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers. PubMed. Available at: [Link]

-

Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation †. ResearchGate. Available at: [Link]

-

How does eszopiclone (Lunesta ® ) differ from zopiclone?. Gov.bc.ca. Available at: [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]

Sources

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nps.org.au [nps.org.au]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. Piperazine synthesis [organic-chemistry.org]

- 9. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bibo.health [bibo.health]

- 12. Eszopiclone: esopiclone, estorra, S-zopiclone, zopiclone--Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e-surgery.com [e-surgery.com]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1] This technical guide provides an in-depth framework for the systematic evaluation of a specific, yet underexplored, chiral derivative: benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. We will delineate a comprehensive research and development pathway, from initial synthesis and characterization to targeted in vitro screening and preclinical in vivo validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of novel piperazine-based compounds. We will detail the causal logic behind experimental choices, provide actionable protocols, and propose a data-driven approach to uncovering the full pharmaceutical potential of this promising molecule.

Introduction: The Piperazine Moiety as a Versatile Pharmacophore

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[2] This allows for the precise positioning of pharmacophoric groups to optimize interactions with biological targets, while also fine-tuning physicochemical properties to enhance drug-like characteristics such as solubility and bioavailability.[1] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

-

Neuropharmacological Modulation: Acting on central nervous system (CNS) targets, piperazine-containing drugs have been developed as antipsychotics, antidepressants, and anxiolytics.[3] Their mechanisms often involve interaction with neurotransmitter receptors like serotonin, dopamine, and GABA.[3][4]

-

Anticancer Activity: Certain piperazine derivatives have shown potent anti-proliferative effects against various cancer cell lines.[5]

-

Anti-inflammatory and Analgesic Effects: The piperazine scaffold is present in molecules exhibiting anti-inflammatory and pain-relieving properties.[6]

-

Antimicrobial Properties: The structural versatility of piperazine has been leveraged to develop novel antibacterial and antifungal agents.[7]

The subject of this guide, benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, possesses distinct structural features that suggest a focused, yet potentially broad, therapeutic profile. The chiral center at the 3-position with a hydroxymethyl substituent may impart selectivity for specific biological targets, a critical factor in modern drug design.[8] The benzyl carboxylate group at the 1-position will influence the molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

This guide will outline a strategic approach to systematically investigate the therapeutic potential of this compound.

Synthesis and Characterization

While benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is commercially available (CAS 1159825-20-3), in-house synthesis may be required for analog generation and scale-up.[10] A general synthetic approach is outlined below.

Proposed Synthetic Route

A plausible synthetic route would involve the protection of one of the nitrogen atoms of (R)-3-(hydroxymethyl)piperazine, followed by the introduction of the benzyl carboxylate group, and subsequent deprotection if necessary for further modification. Protecting-group chemistry is a common strategy for achieving selective mono-alkylation of piperazine.[11]

Caption: Proposed synthetic workflow for benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.

Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR for structural elucidation. |

| Mass Spectrometry (MS) | To confirm the molecular weight. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. |

| High-Performance Liquid Chromatography (HPLC) | To determine purity. |

| Chiral Chromatography | To confirm enantiomeric purity. |

In Vitro Evaluation: A Tiered Screening Approach

To efficiently identify the primary biological activity of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, a tiered screening approach is recommended.

Tier 1: Broad-Based Pharmacological Profiling

The initial step is to screen the compound against a diverse panel of common drug targets to identify its primary mechanism of action. This broad screening approach helps to avoid bias towards a preconceived hypothesis.

Caption: A tiered approach for the pharmacological evaluation of the target compound.

Experimental Protocols:

-

GPCR Binding Assays: Commercially available radioligand binding assays are a standard method for initial screening.[12] These assays quantify the affinity of the test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[12] Functional assays, such as cAMP or calcium flux assays, can then be used to determine if the compound acts as an agonist or antagonist.[13][14]

Protocol: Radioligand GPCR Binding Assay (Competition)

-

Prepare cell membranes from cell lines overexpressing the target GPCR.

-

Incubate the membranes with a known concentration of a high-affinity radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

-

Kinase Inhibition Assays: A variety of assay formats are available, including fluorescence-based and luminescence-based methods.[15][16] A common approach is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase.[17][18]

Protocol: ADP-Glo™ Kinase Assay

-

Set up the kinase reaction with the kinase, substrate, ATP, and varying concentrations of the test compound.

-

Incubate to allow the phosphorylation reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure luminescence , which is proportional to the amount of ADP formed and thus the kinase activity.

-

Tier 2: Hit Validation and Structure-Activity Relationship (SAR) Studies

Once a primary target or a set of promising targets is identified in Tier 1, the next step is to validate these findings and begin to understand the structure-activity relationship.

-

Dose-Response Studies: Conduct full dose-response curves for the validated hits to accurately determine IC50 (for inhibitors) or EC50 (for agonists) values.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogs of the lead compound to explore how modifications to the chemical structure affect its activity.[19] Key modifications could include:

-

Altering the substituent on the benzyl ring.

-

Replacing the benzyl group with other aromatic or aliphatic groups.

-

Modifying or replacing the hydroxymethyl group.

-

Inverting the stereochemistry at the 3-position to the (S)-configuration.

-

In Vivo Evaluation: Proof-of-Concept in Animal Models

Based on the in vitro profile, appropriate in vivo models should be selected to establish proof-of-concept for the therapeutic potential of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate.

Pharmacokinetic (PK) Studies

Before efficacy studies, it is essential to determine the pharmacokinetic profile of the compound in the chosen animal model (typically rodents).[9] This includes measuring parameters such as:

| PK Parameter | Description |

| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. |

| Half-life (t1/2) | The time it takes for the plasma concentration of the drug to be reduced by half. |

| Maximum Concentration (Cmax) | The highest concentration of the drug in the plasma. |

| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

Efficacy Studies in Disease-Relevant Models

The choice of animal model will be dictated by the results of the in vitro screening.

-

For CNS Activity (e.g., anxiolytic, antidepressant):

-

Elevated Plus Maze and Light-Dark Box Tests: These are standard models for assessing anxiolytic-like activity in rodents.[3]

-

Forced Swim Test and Tail Suspension Test: Commonly used to screen for antidepressant activity.

-

Open Field Test: To assess general locomotor activity and exploratory behavior.[3]

-

-

For Analgesic Activity:

-

For Anticancer Activity:

-

Xenograft Models: Human cancer cell lines are implanted in immunocompromised mice to evaluate the in vivo anti-tumor activity of the compound.

-

-

For Anti-inflammatory Activity:

-

Carrageenan-Induced Paw Edema: A classic model of acute inflammation.[6]

-

Preliminary Safety and Toxicological Assessment

Early assessment of potential toxicity is crucial.

-

In Vitro Cytotoxicity Assays: Determine the compound's toxicity against various cell lines (e.g., HepG2 for liver toxicity).

-

hERG Channel Inhibition Assay: To assess the risk of cardiac arrhythmia.

-

Ames Test: To evaluate mutagenic potential.

-

In Vivo Acute Toxicity Study: A single high dose is administered to animals to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive framework for the preclinical evaluation of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. By following a logical, data-driven progression from broad-based screening to focused in vivo studies, researchers can efficiently and effectively uncover the therapeutic potential of this novel chemical entity. The versatility of the piperazine scaffold suggests a high probability of identifying significant biological activity. Future work will be guided by the outcomes of these initial studies, potentially leading to lead optimization, IND-enabling studies, and ultimately, the development of a new therapeutic agent.

References

-

Seetha M, C, et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11):578. Available from: [Link]

-

Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. Behavioural Brain Research. 2020;395:112827. doi:10.1016/j.bbr.2020.112827. Available from: [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available from: [Link]

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available from: [Link]

-

Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Molecules. 2023;28(14):5450. doi:10.3390/molecules28145450. Available from: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2025;14(1):e202500366. doi:10.1002/open.202500366. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(19):6905. doi:10.3390/molecules28196905. Available from: [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ACS Chemical Neuroscience. 2012;3(8):561-573. doi:10.1021/cn3000636. Available from: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022;27(19):6619. doi:10.3390/molecules27196619. Available from: [Link]

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. 2019;127:377-387. doi:10.1016/j.nbd.2019.03.028. Available from: [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. 2022;169:1-26. doi:10.1016/bs.mcb.2021.07.001. Available from: [Link]

-

In vitro antimicrobial activity of new piperazine derivatives. ResearchGate. Available from: [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

-

Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. 2012;795:1-18. doi:10.1007/978-1-61779-337-0_1. Available from: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available from: [Link]

-